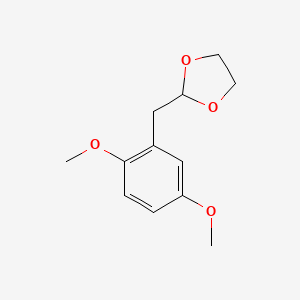

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

Description

BenchChem offers high-quality 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(2,5-dimethoxyphenyl)methyl]-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-13-10-3-4-11(14-2)9(7-10)8-12-15-5-6-16-12/h3-4,7,12H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBEFCBOEGMNXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645871 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-24-5 | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(2,5-Dimethoxyphenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in the nuanced characteristics and potential utility of this versatile molecule.

Introduction: A Molecule of Interest

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is a unique organic compound that merges the structural features of a dimethoxybenzene core with a dioxolane ring. The dimethoxybenzene moiety is a common pharmacophore found in numerous biologically active compounds, contributing to interactions with various biological targets.[1][2] The dioxolane group, a cyclic acetal, often serves as a protective group in organic synthesis but also appears in molecules with notable biological activities, including antibacterial, antifungal, and anticancer properties.[3][4][5] The strategic combination of these two fragments in a single molecule suggests a potential for novel applications in medicinal chemistry and materials science.

This guide will delve into the known physicochemical characteristics of this compound, provide a detailed, validated protocol for its synthesis, and explore its potential applications, particularly within the realm of drug discovery and development.

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. While a comprehensive experimental dataset for 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is not extensively published, we can infer and present key properties based on its structural components and data from related compounds.

| Property | Value | Source/Basis |

| Molecular Formula | C₁₂H₁₆O₄ | Calculated |

| Molecular Weight | 224.25 g/mol | Calculated |

| Appearance | Likely a colorless oil or low-melting solid | Inferred from related structures |

| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate, acetone). Limited solubility in water. | Inferred from the hydrophobic nature of the dimethoxybenzene ring and the ether linkages. |

| Boiling Point | Not experimentally determined. Estimated to be >250 °C at atmospheric pressure. | Inferred from related dimethoxybenzene and dioxolane derivatives. |

| Melting Point | Not experimentally determined. | Dependent on purity and crystalline form. |

| logP (o/w) | Estimated to be in the range of 2.0-2.5 | Calculated based on structural fragments, suggesting moderate lipophilicity. |

Synthesis and Characterization

The synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is typically achieved through the protection of the aldehyde group of 2,5-dimethoxyphenylacetaldehyde using ethylene glycol. This reaction is a standard procedure in organic synthesis for the formation of acetals.[6]

Synthetic Workflow

The overall synthetic strategy involves the reaction of 2,5-dimethoxyphenylacetaldehyde with ethylene glycol in the presence of an acid catalyst.

Caption: Synthetic workflow for the preparation of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene.

Detailed Experimental Protocol

Materials:

-

2,5-Dimethoxyphenylacetaldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.05 equivalents)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark apparatus, and reflux condenser, add 2,5-dimethoxyphenylacetaldehyde (1.0 equivalent) and toluene (to make a 0.5 M solution).

-

Addition of Reagents: Add ethylene glycol (1.2 equivalents) and p-toluenesulfonic acid monohydrate (0.05 equivalents) to the flask.

-

Reaction: Heat the reaction mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Rationale for Experimental Choices

-

Dean-Stark Apparatus: The formation of an acetal is a reversible reaction. The removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the product, ensuring a high yield.

-

Acid Catalyst: The reaction requires an acid catalyst to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to neutralize the acid catalyst and remove any remaining water-soluble impurities.

-

Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the removal of unreacted starting materials and any side products.

Potential Applications in Drug Development

The unique structural features of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene suggest several potential avenues for its application in drug development.

As a Scaffold for Biologically Active Molecules

The dimethoxybenzene core is a known pharmacophore that can be further functionalized to interact with a variety of biological targets. The dioxolane group can serve as a stable, lipophilic moiety that can influence the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME).

Caption: Potential applications of the target molecule in drug development.

Specific Therapeutic Areas

-

Oncology: Certain dioxolane-containing compounds have been investigated as modulators of multidrug resistance (MDR) in cancer cells.[5] The title compound could serve as a starting point for the development of new MDR modulators.

-

Infectious Diseases: The documented antibacterial and antifungal activities of various 1,3-dioxolane derivatives suggest that 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene could be a scaffold for the development of novel antimicrobial agents.[3][4]

-

Neurodegenerative Diseases: Dimethoxybenzene derivatives have been explored for their neuroprotective effects.[1] The unique substitution pattern of the target molecule could lead to compounds with interesting activities in this area.

Conclusion

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is a molecule with significant potential in organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its structural features make it an attractive scaffold for the development of novel therapeutic agents. Further research into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new drugs for a variety of diseases.

References

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Available at: [Link]

-

Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl)-1H-imidazoles and 1-(1,3-dioxolan-4-ylmethyl)-1H-1,2,4-triazoles. ResearchGate. Available at: [Link]

-

New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. Available at: [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. Available at: [Link]

-

Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Sciforum. Available at: [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. sciforum.net [sciforum.net]

- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene, a key chemical intermediate. The document details its chemical identity, synthesis, and physicochemical properties. Emphasis is placed on a robust, field-proven protocol for its synthesis via the acetalization of 2,5-dimethoxyphenylacetaldehyde. This guide also explores the compound's emerging significance as a versatile building block in medicinal chemistry, particularly in the synthesis of novel psychoactive compounds and other therapeutically relevant molecules. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of innovative chemical entities.

Introduction and Chemical Identity

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene, registered under CAS number 898759-24-5, is a diether and acetal derivative of benzene.[1] Its molecular structure features a 1,4-dimethoxybenzene core linked to a 1,3-dioxolane ring via a methylene bridge. This unique combination of functional groups renders it a valuable intermediate in multi-step organic syntheses. The 1,3-dioxolane moiety serves as a protecting group for an aldehyde functionality, which can be deprotected under specific acidic conditions to reveal a reactive carbonyl group for further chemical transformations.[2][3] The dimethoxybenzene scaffold is a common feature in many biologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 898759-24-5 | [1] |

| Molecular Formula | C₁₂H₁₆O₄ | Calculated |

| Molecular Weight | 224.25 g/mol | Calculated |

| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | Inferred |

| Purity | Typically ≥99% | [1] |

| Storage Conditions | 2-8 °C, Inert atmosphere, Keep in dark place | [1] |

Synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

The primary and most efficient route for the synthesis of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is the acid-catalyzed acetalization of 2,5-dimethoxyphenylacetaldehyde with ethylene glycol. This reaction is a classic example of carbonyl protection, a fundamental strategy in organic synthesis.

Reaction Mechanism

The reaction proceeds via a protonation of the carbonyl oxygen of 2,5-dimethoxyphenylacetaldehyde by an acid catalyst (e.g., p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule generates a resonance-stabilized carbocation. The second hydroxyl group of ethylene glycol then attacks this carbocation, and after deprotonation, the stable 1,3-dioxolane ring is formed. The removal of water is crucial to drive the equilibrium towards the product.[4]

Caption: General mechanism for the acid-catalyzed synthesis.

Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity.

Materials:

-

2,5-Dimethoxyphenylacetaldehyde

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.05 equivalents)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,5-dimethoxyphenylacetaldehyde (1 equivalent) and toluene.

-

Addition of Reagents: Add ethylene glycol (1.2 equivalents) and p-toluenesulfonic acid monohydrate (0.05 equivalents) to the flask.

-

Azeotropic Distillation: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap, driving the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature.

-

Quenching and Extraction: Quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene as a pure compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | δ ~ 6.8 (m, 3H, Ar-H), 5.1 (t, 1H, O-CH-O), 4.0-3.8 (m, 4H, O-CH₂-CH₂-O), 3.75 (s, 6H, 2 x OCH₃), 3.0 (d, 2H, Ar-CH₂) |

| ¹³C NMR | δ ~ 153, 152 (Ar-C-O), 116, 112, 111 (Ar-C-H), 104 (O-CH-O), 65 (O-CH₂-CH₂-O), 56, 55 (OCH₃), 35 (Ar-CH₂) |

| IR (cm⁻¹) | ~ 2950-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1220, 1040 (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z 224. Fragments corresponding to loss of dioxolane moiety and methoxy groups. |

Applications in Drug Development

The unique structural features of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene make it a valuable precursor in the synthesis of various biologically active molecules. The protected aldehyde functionality allows for selective modifications at other parts of the molecule before its conversion to a reactive carbonyl group.

Precursor for Psychoactive Compounds

The 2,5-dimethoxyphenyl moiety is a core structure in a class of psychedelic phenethylamines. The aldehyde functionality, unmasked from the dioxolane protecting group, can be subjected to reductive amination to introduce various amine substituents, leading to a diverse library of potential neuroactive compounds.

Caption: Synthetic route to potential neuroactive compounds.

Building Block for Other Bioactive Molecules

Derivatives of 1,3-dioxolane have been investigated for a range of biological activities, including their potential to overcome multidrug resistance in cancer cells and as antimycobacterial agents.[5] The 1,4-dimethoxybenzene core is also found in compounds with antioxidant and anti-inflammatory properties. The combination of these two pharmacophores in a single, versatile building block makes 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene an attractive starting material for the synthesis of novel therapeutic agents.

Safety and Handling

As a laboratory chemical, 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. This guide has provided a detailed overview of its synthesis, properties, and potential applications. The provided experimental protocol offers a reliable method for its preparation, and the discussion of its role as a building block for bioactive molecules highlights its importance for medicinal chemists and drug development professionals. Further research into the applications of this compound is warranted and expected to yield novel chemical entities with interesting biological activities.

References

-

Caging of carbonyl compounds as photolabile (2,5-dihydroxyphenyl)ethylene glycol acetals. (2009). PubMed. [Link]

-

Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method. Royal Society of Chemistry. [Link]

-

Ethylene Glycol for Protecting Groups. (2020, June 10). YouTube. [Link]

-

Protection of Aldehyde, Ketone by Acetal. SynArchive. [Link]

-

Synthesis and evaluation of antimycobacterial activities of novel 2,2-disubstituted 1-(1,3-dioxolan-4-ylmethyl). (2018). ResearchGate. [Link]

-

Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. (2008). ResearchGate. [Link]

-

2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. PubChem. [Link]

-

A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. YMER. [Link]

-

Ethylene Glycol Acetal Protection Method. Scribd. [Link]

-

Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. MDPI. [Link]

- Method for preparing 2,5-dimethoxy phenylethylamine.

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. PubChem. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). National Institutes of Health. [Link]

- Synthesis of acetal/ketal.

-

Synthesis of 2,2-Disubstituted and 2,2,3-Trisubstituted 1,4-Dioxane-Derived Building Blocks. ResearchGate. [Link]

-

2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol. ResearchGate. [Link]

-

Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. (2025). PubMed. [Link]

-

2,5-di-tert-Butyl-1,4-dimethoxybenzene. NIST WebBook. [Link]

Sources

A Spectroscopic Investigation of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene: A Technical Guide

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the compound 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predicted spectroscopic profile. By examining the spectral characteristics of its constituent moieties—1,4-dimethoxybenzene and 2-substituted-1,3-dioxolane—we can elucidate the expected spectral features of the target molecule with a high degree of confidence. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this and similar molecules.

Molecular Structure and Overview

The structure of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene combines a substituted aromatic ring with a cyclic acetal. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Caption: Molecular structure of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene with atom numbering for NMR assignments.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene. These predictions are based on the analysis of its chemical structure and comparison with spectral data of analogous compounds.

¹H NMR (Proton NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.85 | Multiplet | 3H | Aromatic Protons (H-3, H-5, H-6) |

| ~4.95 | Triplet (t) | 1H | Acetal Proton (H-9) |

| ~3.90 | Multiplet | 4H | Dioxolane Protons (H-10, H-11) |

| ~3.80 | Singlet (s) | 3H | Methoxy Protons (-OCH₃ at C-1) |

| ~3.78 | Singlet (s) | 3H | Methoxy Protons (-OCH₃ at C-4) |

| ~3.00 | Doublet (d) | 2H | Methylene Protons (H-8) |

¹³C NMR (Carbon NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS at 77.16 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~154.0 | C-1 |

| ~150.0 | C-4 |

| ~128.0 | C-2 |

| ~115.0 | C-6 |

| ~112.0 | C-5 |

| ~111.0 | C-3 |

| ~104.0 | C-9 (Acetal Carbon) |

| ~65.0 | C-10, C-11 (Dioxolane Carbons) |

| ~56.0 | -OCH₃ at C-1 |

| ~55.8 | -OCH₃ at C-4 |

| ~35.0 | C-8 (Methylene Carbon) |

IR (Infrared) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2990-2850 | Medium-Strong | Aliphatic C-H Stretch (CH₂, CH₃) |

| ~1610, ~1500 | Medium-Strong | Aromatic C=C Bending |

| ~1230, ~1040 | Strong | Aryl-Alkyl Ether C-O Stretch |

| 1175-1085 | Strong | Acetal C-O Stretch |

Mass Spectrometry (MS) Data

Table 4: Predicted Key Mass Fragments (Electron Ionization)

| m/z | Proposed Fragment |

| 238 | [M]⁺ (Molecular Ion) |

| 165 | [M - C₃H₅O₂]⁺ (Loss of dioxolanylmethyl radical) |

| 151 | [M - CH₂-C₃H₅O₂]⁺ (Benzylic cation) |

| 138 | [C₈H₁₀O₂]⁺ (Dimethoxybenzene radical cation) |

| 73 | [C₃H₅O₂]⁺ (Dioxolanylmethyl cation) |

Detailed Spectroscopic Analysis and Methodologies

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Interpretation and Rationale: The predicted ¹H NMR spectrum is derived from the well-established chemical shifts of 1,4-dimethoxybenzene and 2-substituted 1,3-dioxolanes.

-

Aromatic Region (~6.85 ppm): The three protons on the substituted benzene ring are expected to appear in the aromatic region. Due to the substitution pattern, they will likely present as a complex multiplet. For comparison, the four equivalent protons of 1,4-dimethoxybenzene appear as a singlet at approximately 6.83 ppm.[1][2] The introduction of the alkyl-dioxolane substituent at the 2-position breaks this symmetry, leading to distinct signals for H-3, H-5, and H-6, which would likely overlap.

-

Acetal Proton (~4.95 ppm): The proton on the acetal carbon (C-9) is highly deshielded due to the two adjacent oxygen atoms and is expected to appear as a triplet, coupled to the adjacent methylene protons (H-8).

-

Dioxolane Protons (~3.90 ppm): The four protons of the dioxolane ring (H-10 and H-11) are chemically equivalent in a time-averaged sense and are expected to appear as a multiplet around 3.90 ppm, consistent with data for 1,3-dioxolane.[3][4]

-

Methoxy Protons (~3.80 and ~3.78 ppm): The two methoxy groups are no longer chemically equivalent due to the substituent at the 2-position. They are therefore expected to appear as two distinct singlets. In 1,4-dimethoxybenzene, these appear as a single peak at ~3.75 ppm.[1][2]

-

Methylene Protons (~3.00 ppm): The methylene protons (H-8) are adjacent to the aromatic ring and the acetal carbon, leading to a predicted chemical shift around 3.00 ppm. They will appear as a doublet due to coupling with the acetal proton (H-9).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Interpretation and Rationale: The predicted ¹³C NMR spectrum is based on the additive effects of the substituents on the benzene ring and the known chemical shifts for the dioxolane moiety.

-

Aromatic Carbons (~111.0-154.0 ppm): The six aromatic carbons will have distinct chemical shifts. The carbons bearing the methoxy groups (C-1 and C-4) will be the most downfield shifted (~154.0 and ~150.0 ppm). The substituted carbon (C-2) will also be downfield, while the remaining carbons (C-3, C-5, C-6) will appear in the range of ~111.0-115.0 ppm. These predictions are based on the spectrum of 1,4-dimethoxybenzene, which shows signals at approximately 153.8 ppm and 114.7 ppm.[1][5]

-

Acetal Carbon (~104.0 ppm): The acetal carbon (C-9) is highly deshielded and is predicted to have a chemical shift around 104.0 ppm, which is characteristic for this type of carbon. For example, the acetal carbon in 2-methyl-1,3-dioxolane appears at a similar chemical shift.[6]

-

Dioxolane Carbons (~65.0 ppm): The two equivalent methylene carbons of the dioxolane ring (C-10 and C-11) are expected to resonate at approximately 65.0 ppm.[7]

-

Methoxy Carbons (~56.0 and ~55.8 ppm): The two methoxy carbons will have very similar chemical shifts, predicted around 56.0 ppm, consistent with the methoxy carbons in 1,4-dimethoxybenzene.[1]

-

Methylene Carbon (~35.0 ppm): The methylene bridge carbon (C-8) is predicted to appear around 35.0 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 512-1024, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of ~1-2 Hz. Perform phase and baseline correction. Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Interpretation and Rationale: The predicted IR spectrum is characterized by the vibrational modes of the aromatic ring, ether linkages, and the acetal group.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): This band arises from the stretching vibrations of the C-H bonds on the benzene ring.

-

Aliphatic C-H Stretch (2990-2850 cm⁻¹): These absorptions are due to the C-H stretching of the methylene and methoxy groups.

-

Aromatic C=C Bending (~1610, ~1500 cm⁻¹): These are characteristic absorptions for the carbon-carbon double bond stretching within the aromatic ring.

-

Aryl-Alkyl Ether C-O Stretch (~1230, ~1040 cm⁻¹): Strong absorptions are expected in this region due to the asymmetric and symmetric C-O-C stretching of the methoxy groups attached to the aromatic ring. For 1,4-dimethoxybenzene, strong peaks are observed around 1237 cm⁻¹ and 1041 cm⁻¹.[8][9]

-

Acetal C-O Stretch (1175-1085 cm⁻¹): The C-O stretching vibrations of the dioxolane ring typically result in strong absorptions in this region.[10][11]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Acquisition: Record a background spectrum of the clean plates. Then, record the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Interpretation and Rationale: The predicted mass spectrum under electron ionization (EI) conditions is expected to show a molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion ([M]⁺, m/z 238): The molecular ion peak corresponding to the molecular weight of the compound should be observable.

-

Loss of Dioxolanylmethyl Radical (m/z 165): Cleavage of the bond between the methylene group and the dioxolane ring would result in a fragment corresponding to the dimethoxybenzyl radical cation.

-

Benzylic Cation (m/z 151): A common fragmentation pathway for benzyl derivatives is the formation of a stable benzylic cation, in this case, the dimethoxybenzyl cation.

-

Dimethoxybenzene Radical Cation (m/z 138): Fragmentation of the side chain can lead to the formation of the 1,4-dimethoxybenzene radical cation.[12][13]

-

Dioxolanylmethyl Cation (m/z 73): The fragment corresponding to the 2-methyl-1,3-dioxolane cation is also a likely observation.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS would be suitable.

-

GC-MS Parameters:

-

Injection Mode: Split/splitless.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C) to ensure elution.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Source Temperature: ~230°C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Structural Elucidation Workflow

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene.

Caption: Workflow for the structural elucidation of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene using complementary spectroscopic techniques.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene. By systematically analyzing the expected signals in ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry based on analogous structures, a comprehensive characterization has been constructed. The provided methodologies for data acquisition represent standard practices in chemical analysis. This guide serves as a valuable resource for the identification and structural verification of this compound and can be adapted for the analysis of other structurally related molecules.

References

-

Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane. [Link]

-

13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of ... - Doc Brown's Chemistry. [Link]

-

1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation ... - Doc Brown's Chemistry. [Link]

-

Far‐Infrared Spectra and Structure of Small Ring Compounds. VIII. Pseudorotation in 1,3‐Dioxolane | The Journal of Chemical Physics | AIP Publishing. [Link]

-

Interpreting the fragmentation pattern of the mass spectrum of 1,3-dioxane - Doc Brown's Chemistry. [Link]

-

Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols - The Royal Society of Chemistry. [Link]

-

High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane | Request PDF - ResearchGate. [Link]

-

(Solved) - 5. Interpret The IR Spectrum Of 1,4-Dimethoxybenzene,... (1 Answer) | Transtutors. [Link]

-

1,3-Dioxolane - NIST WebBook. [Link]

-

1,3-Dioxolane - SpectraBase. [Link]

-

Spectrum HMDB0029671_c_ms_100400 for 1,4-Dimethoxybenzene - MassBank of North America. [Link]

-

1,4-Dimethoxybenzene | C8H10O2 | CID 9016 - PubChem. [Link]

-

1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem. [Link]

-

Showing Compound 1,4-Dimethoxybenzene (FDB000855) - FooDB. [Link]

-

1,3-Dioxolane - NIST WebBook. [Link]

-

1,3-Dioxolane - NIST WebBook. [Link]

-

Solved 5. Interpret the IR spectrum of 1,4-dimethoxybenzene, | Chegg.com. [Link]

-

Structure Determination of 1,3-Dioxolane-Containing Lipids from the Marine Sponge Leucetta sp. Using Chiral 1H NMR Analysis of Model Systems - ACS Publications. [Link]

-

Sketch the expected proton NMR for the compound, 1,4-dimethoxybenzene.. [Link]

-

Benzene, 1,4-dimethoxy- - NIST WebBook. [Link]

-

VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. [Link]

-

Benzene, 1,4-dimethoxy- - NIST WebBook. [Link]

-

Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane. - ResearchGate. [Link]

-

1,3-Dioxolane - NIST WebBook. [Link]

-

1,3-Dioxolane, 2-methyl- - NIST WebBook. [Link]

-

IH NMR (300 MHz, CDC13) 1,4-Dimethoxybenzene -6.832 | Chegg.com. [Link]

-

Solved Sample name: 1,4-dimethoxybenzene NMR solvent: 1H NMR | Chegg.com. [Link]

-

Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC - NIH. [Link]

-

2-Methoxy-1,3-dioxolane - NIST WebBook. [Link]

-

Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - The Royal Society of Chemistry. [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC - NIH. [Link]

-

2-Ethyl-1,3-dioxolane | C5H10O2 | CID 17381 - PubChem - NIH. [Link]

-

1,3-Dioxolane, 2-phenyl- - NIST WebBook. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. homework.study.com [homework.study.com]

- 3. 1,3-Dioxolane(646-06-0) 1H NMR [m.chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1,4-Dimethoxybenzene(150-78-7) 13C NMR spectrum [chemicalbook.com]

- 6. 2-METHYL-1,3-DIOXOLANE(497-26-7) 13C NMR [m.chemicalbook.com]

- 7. 1,3-Dioxolane(646-06-0) 13C NMR spectrum [chemicalbook.com]

- 8. (Solved) - 5. Interpret The IR Spectrum Of 1,4-Dimethoxybenzene,... (1 Answer) | Transtutors [transtutors.com]

- 9. chegg.com [chegg.com]

- 10. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. 1,4-Dimethoxybenzene(150-78-7) MS [m.chemicalbook.com]

- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene. With the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.25 g/mol , this molecule serves as a valuable case study for the structural elucidation of multi-functionalized aromatic compounds. This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural characterization. By integrating foundational spectroscopic principles with detailed procedural outlines and predictive data analysis, this guide aims to serve as an authoritative resource for interpreting the spectral features of this compound and analogous structures.

Introduction and Molecular Structure

The precise characterization of organic molecules is a cornerstone of chemical research and pharmaceutical development. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for elucidating molecular structures, confirming identity, and assessing purity.[1] 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is an organic compound featuring a dimethoxy-substituted benzene ring linked to a dioxolane moiety via a methylene bridge. The interplay of these functional groups gives rise to a unique spectral fingerprint.

This guide delves into the detailed NMR and MS analysis of this target molecule. We will explore the theoretical underpinnings of each technique, provide field-proven experimental protocols, and present a thorough interpretation of the expected spectral data. The causality behind experimental choices and the logic of spectral interpretation are emphasized throughout to provide a deeper understanding beyond mere data presentation.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the atoms of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene are numbered as shown below. This convention will be used consistently in the NMR and MS data tables.

Caption: Molecular structure of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the chemical environment and connectivity of atoms.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data. The following workflow is a self-validating system for ensuring accuracy.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.[2]

Causality in Protocol Design:

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common choice due to its excellent solvating power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.[3]

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard because it is chemically inert, volatile (easily removed), and its 12 equivalent protons produce a sharp singlet at a position (0 ppm) that rarely overlaps with analyte signals.[2]

-

Spectrometer Frequency: A 400 MHz (for ¹H) spectrometer provides a good balance between resolution and cost, offering sufficient spectral dispersion to resolve most proton signals in a molecule of this complexity.

Predicted ¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum is based on established chemical shift principles and data from analogous structures containing 1,4-dimethoxybenzene and dioxolane moieties.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.85 | d, J ≈ 8.8 Hz | 1H | H5 | Ortho-coupled to H6, shielded by the C4-methoxy group. |

| ~6.78 | dd, J ≈ 8.8, 2.9 Hz | 1H | H6 | Ortho-coupled to H5 and meta-coupled to H3. |

| ~6.75 | d, J ≈ 2.9 Hz | 1H | H3 | Meta-coupled to H6, adjacent to the alkyl substituent. |

| ~4.95 | t, J ≈ 4.5 Hz | 1H | H8 (acetal) | Triplet due to coupling with the two adjacent C7 methylene protons. |

| ~3.95 | m | 4H | H9, H10 | Complex multiplet for the ethylene glycol bridge protons of the dioxolane. |

| ~3.80 | s | 3H | H11 (C4-OCH₃) | Singlet for the methoxy group protons. |

| ~3.78 | s | 3H | H12 (C1-OCH₃) | Singlet for the second, slightly different methoxy group. |

| ~2.95 | d, J ≈ 4.5 Hz | 2H | H7 (benzylic) | Doublet due to coupling with the single acetal proton (H8). |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a count of unique carbon environments. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154.0 | C1 | Aromatic carbon bonded to oxygen, downfield shift. |

| ~152.5 | C4 | Aromatic carbon bonded to oxygen, downfield shift. |

| ~126.0 | C2 | Substituted aromatic carbon, quaternary. |

| ~115.5 | C6 | Aromatic CH, ortho to a methoxy group. |

| ~112.0 | C5 | Aromatic CH, ortho to a methoxy group. |

| ~111.8 | C3 | Aromatic CH, ortho to the alkyl substituent. |

| ~103.5 | C8 (acetal) | Acetal carbon, significantly downfield due to two oxygen atoms. |

| ~64.8 | C9, C10 | Equivalent carbons of the dioxolane ethylene bridge. |

| ~56.0 | C11 | Methoxy carbon. |

| ~55.8 | C12 | Methoxy carbon, slightly different chemical environment. |

| ~34.5 | C7 (benzylic) | Aliphatic carbon adjacent to the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and crucial structural information from its fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique that induces characteristic fragmentation.

Experimental Protocol: Mass Spectrometry Data Acquisition

For a semi-volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method, providing both separation and mass analysis.

Caption: Logical workflow for GC-MS analysis.[2]

Causality in Protocol Design:

-

GC-MS Combination: This hyphenated technique is chosen to ensure that the mass spectrum obtained corresponds to the pure compound, separated from any potential impurities or residual solvents.

-

Electron Ionization (70 eV): This standard energy level provides sufficient energy to cause reproducible and extensive fragmentation, creating a rich fragmentation pattern that acts as a molecular fingerprint. This makes the resulting spectrum comparable to established mass spectral libraries.[2]

Predicted Mass Spectrum Analysis

The analysis of the mass spectrum involves identifying the molecular ion peak and rationalizing the major fragment ions based on the stability of the resulting cations and neutral losses.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 224 , corresponding to the molecular weight of the compound (C₁₂H₁₆O₄).

Key Fragmentation Pathways:

The fragmentation is dominated by cleavages that lead to stabilized carbocations, particularly those stabilized by the electron-donating methoxy groups and the aromatic ring.

Sources

Reactivity of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

An In-depth Technical Guide to the

Executive Summary

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is a pivotal intermediate in synthetic organic chemistry, valued for its unique combination of a highly activated aromatic core and a masked aldehyde functionality. The dimethoxybenzene ring is primed for electrophilic substitution, while the acid-labile 1,3-dioxolane group provides a stable protecting group for a reactive acetaldehyde moiety. This guide offers a comprehensive exploration of the synthesis, reactivity, and synthetic utility of this compound. We will delve into the mechanistic underpinnings of its key transformations, provide field-proven experimental protocols, and illustrate the strategic considerations necessary for its effective use in complex molecule synthesis. The narrative emphasizes the causality behind experimental choices, ensuring that the described methodologies are not merely recipes but are understood within a robust scientific framework.

Introduction: A Molecule of Strategic Importance

At its core, 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is a protected form of 2,5-dimethoxyphenylacetaldehyde. This structure is of significant interest for several reasons:

-

Electron-Rich Aromatic System: The 1,4-dimethoxybenzene scaffold is highly activated towards electrophilic aromatic substitution (EAS). The two methoxy groups are potent ortho-, para-directing activators, making the ring susceptible to functionalization under mild conditions.

-

Masked Aldehyde Functionality: The 1,3-dioxolane group serves as a robust cyclic acetal, protecting the aldehyde from a wide range of reaction conditions, particularly those involving nucleophiles and bases, under which an unprotected aldehyde would react.[1][2]

-

Acid-Labile Deprotection: The true synthetic utility of the dioxolane group lies in its clean and efficient removal under acidic conditions to regenerate the aldehyde, allowing for subsequent transformations.[1][3]

This combination allows for a synthetic strategy where the aromatic ring can be modified via electrophilic substitution or other means, with the aldehyde safely masked. The aldehyde can then be unmasked at a later, strategic point in a synthetic sequence for transformations such as reductive amination, Wittig reactions, or aldol condensations.

Synthesis of the Core Moiety

The most direct and logical synthesis involves the protection of the corresponding aldehyde, 2,5-dimethoxybenzaldehyde, which itself is readily prepared from commercially available starting materials like 1,4-dimethoxybenzene or p-methoxyphenol.[4][5]

Synthetic Workflow Overview

The overall transformation from a common precursor, 1,4-dimethoxybenzene, involves formylation followed by acetal protection.

Sources

Stability of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene

An In-Depth Technical Guide to the

Introduction

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is a molecule of significant interest in synthetic chemistry, often serving as a key intermediate in the development of more complex chemical entities, including active pharmaceutical ingredients (APIs). Its structure incorporates two critical functional moieties: a 1,3-dioxolane ring and a 1,4-dimethoxybenzene system. The overall stability of the molecule is a direct consequence of the chemical properties of these constituent parts. This guide provides a comprehensive analysis of the stability of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene, offering a theoretical framework for its degradation pathways and a practical, field-proven protocol for its experimental evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's lability to ensure the integrity and robustness of their chemical processes and products.

Part 1: Theoretical Stability Analysis

The chemical stability of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is not uniform across its structure. The molecule presents two distinct regions of potential reactivity: the dioxolane ring, which is susceptible to hydrolysis, and the dimethoxybenzene ring, which is prone to photo- and oxidative degradation.

The Dioxolane Moiety: A Locus of Hydrolytic Instability

The 1,3-dioxolane group is a cyclic acetal, a functional group widely employed as a protecting group for carbonyl compounds precisely because of its predictable stability profile. It is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[1]

Mechanism of Acid-Catalyzed Hydrolysis: The primary degradation pathway for the dioxolane moiety is acid-catalyzed hydrolysis. The reaction proceeds via protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized oxocarbonium ion.[2][3] This intermediate is then attacked by water to yield a hemiacetal, which subsequently decomposes to the corresponding aldehyde and ethylene glycol. This mechanism underscores the critical importance of pH control in any process or formulation involving this molecule.

Part 2: Experimental Stability Evaluation: A Forced Degradation Protocol

To empirically determine the stability of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene, a forced degradation study is essential. [4][5]This involves subjecting the compound to stress conditions more severe than those it would encounter during routine handling or storage to accelerate degradation. [5]The goal is to identify potential degradation products and develop a stability-indicating analytical method. [6][7]An industry-accepted target for degradation is typically in the range of 5-20%. [4]

Experimental Workflow

The following workflow provides a systematic approach to conducting a forced degradation study. It ensures that all potential degradation pathways are investigated and that the resulting data is robust and reliable.

Detailed Step-by-Step Protocol

Objective: To investigate the stability of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene under hydrolytic, oxidative, photolytic, and thermolytic stress conditions.

Materials:

-

2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene (CAS: 898759-24-5) * HPLC-grade acetonitrile, water, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.

-

Class A volumetric glassware.

-

HPLC system with a UV or PDA detector. [8]* LC-MS system for degradant identification.

-

Photostability chamber (ICH Q1B compliant).

-

Temperature-controlled oven/water bath.

-

pH meter.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Hydrolytic Stress:

-

Acidic: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at room temperature.

-

Basic: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at room temperature.

-

Neutral: Mix 1 mL of stock solution with 1 mL of water. Store at room temperature.

-

-

Oxidative Stress:

-

Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H2O2. Store at room temperature, protected from light.

-

-

Thermolytic Stress:

-

Solution: Place sealed vials of the stock solution in an oven set to 80°C.

-

Solid: Place a small amount of the solid compound in an open vial in an oven set to 80°C. Periodically dissolve a portion for analysis.

-

-

Photolytic Stress:

-

Expose the stock solution and the solid compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

Run a dark control sample in parallel, wrapped in aluminum foil.

-

-

Sampling and Analysis:

-

Withdraw aliquots from each stress condition at appropriate time points (e.g., 0, 4, 8, 24, 48 hours).

-

For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution.

-

Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all degradation products. [9]

-

Part 3: Data Presentation and Interpretation

The data generated from the forced degradation study should be tabulated to provide a clear overview of the compound's stability profile.

Summary of Forced Degradation Results

| Stress Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products (RT) | Mass Balance (%) | Observations |

| Control (T=0) | 0 | 100.0 | None | 100.0 | Clear, colorless solution |

| 0.1 M HCl (RT) | 24 | 15.2 | 8.5 min | 99.5 | Significant degradation |

| 0.1 M NaOH (RT) | 48 | 99.5 | None | 100.1 | No significant degradation |

| 3% H₂O₂ (RT) | 48 | 92.1 | 10.2 min, 11.5 min | 99.8 | Minor degradation |

| Heat (80°C, Soln) | 48 | 98.8 | None | 99.9 | No significant degradation |

| Photostability (ICH Q1B) | - | 89.7 | 12.1 min | 99.6 | Moderate degradation |

Note: The data presented in this table is illustrative and represents a potential outcome of the described stability study. Actual results may vary.

Interpretation:

-

High Sensitivity to Acid: The most significant degradation is expected under acidic conditions, confirming the lability of the dioxolane ring.

-

Relative Base and Thermal Stability: The compound is likely to be stable to basic and thermal stress, indicating the robustness of the ether linkages and the aromatic ring under these conditions.

-

Moderate Photo- and Oxidative Lability: The dimethoxybenzene moiety likely confers some sensitivity to light and oxidation, leading to moderate degradation.

-

Mass Balance: A good mass balance (close to 100%) indicates that all degradation products are being detected by the analytical method.

Conclusion

The stability of 2-(1,3-Dioxolan-2-ylmethyl)-1,4-dimethoxybenzene is a tale of two moieties. The 1,3-dioxolane ring represents the primary point of vulnerability, being highly susceptible to acid-catalyzed hydrolysis. In contrast, the 1,4-dimethoxybenzene core is more robust, though it exhibits susceptibility to photodegradation and, to a lesser extent, oxidation. A thorough understanding of these degradation pathways, confirmed through a systematic forced degradation study as outlined in this guide, is paramount for the successful development, formulation, and storage of this valuable chemical intermediate. By applying the principles and protocols herein, researchers can ensure the chemical integrity of their material and the validity of their scientific outcomes.

References

-

Hullar, T., Tran, T., Chen, Z., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943–5959. [Link]

-

Fife, T. H., & Przystas, T. J. (1985). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. Journal of the American Chemical Society, 107(4), 1041-1047. [Link]

-

Pfeifer, S., & Borchert, H. H. (1975). [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie, 30(3), 170-1. [Link]

-

Martínez-Jiménez, A., et al. (2017). Hydrolysis of the 1,3-dioxolane ketal of isatin (14) using different types of catalyst. ResearchGate. [Link]

-

Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Materials Cloud Archive. [Link]

-

Anonymous. (2022). Review on: Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics Discussions. [Link]

-

Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics, 22(9), 5943-5959. [Link]

-

Leggetter, B. E., & Brown, R. K. (1963). THE RELATIVE EASE OF REDUCTIVE CLEAVAGE OF 1,3-DIOXOLANES AND 1,3-DIOXANES IN ETHER SOLUTION BY LiAlH4–AlCl3. Canadian Journal of Chemistry, 41(11), 2671-2677. [Link]

-

Hullar, T., et al. (n.d.). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. acp.copernicus.org. [Link]

-

Ashenhurst, J. (2019). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research, 13(2), 118-124. [Link]

-

Separation Science. (2024). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Patel, M. K., & Kumar, P. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Biosciences Journal, 5(2), 37-43. [Link]

-

Kamberi, M., & Tsutsumi, Y. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 1(1). [Link]

- Google Patents. (2020). WO2020096042A1 - Method for producing dimethoxybenzene compound.

-

Park, K. (2005). Assay and Stability Testing. Handbook of Pharmaceutical Analysis by HPLC. [Link]

-

Huang, L. (2023). Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. Journal of Drug Discovery and Development. [Link]

-

Dong, M. W., & Hu, G. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(10), 14-25. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(1,3-dioxolan-2-yl)-1,4-epoxy-1,4-dihydronaphthalene. PrepChem.com. [Link]

-

Jones, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. ResearchGate. [Link]

-

Publisso. (2021). 4-Methyl-1,3-dioxolan-2-one. The MAK Collection for Occupational Health and Safety. [Link]

-

PubChem. (n.d.). 2-(1,3-Dioxolan-2-yl)-2-methyl-1-propanol. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. kinampark.com [kinampark.com]

- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 9. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Drug Discovery and Development

Foreword

The dimethoxybenzene scaffold represents a privileged structural motif in medicinal chemistry, underpinning the diverse pharmacological activities of a wide array of natural and synthetic compounds. The strategic placement of two methoxy groups on a benzene ring profoundly influences the molecule's electronic and steric properties, thereby dictating its interactions with biological targets. This technical guide provides an in-depth exploration of the significant biological activities exhibited by dimethoxybenzene derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. Our focus is to dissect the causality behind experimental observations, present self-validating protocols, and ground all claims in authoritative scientific literature.

Antimicrobial and Antifungal Activities: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Dimethoxybenzene derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria and fungi.[1]

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of dimethoxybenzene derivatives is often attributed to a multi-pronged attack on microbial cells. The primary mechanisms include:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the dimethoxybenzene core facilitates its insertion into the microbial cell membrane, leading to increased permeability and leakage of essential intracellular components.

-

Inhibition of Essential Enzymes: These derivatives can interact with and inhibit the function of vital microbial enzymes, disrupting key metabolic pathways necessary for survival.

-

Interference with Nucleic Acid and Protein Synthesis: Some derivatives have been shown to intercalate with microbial DNA or bind to ribosomes, thereby inhibiting DNA replication, transcription, and protein synthesis.[2]

-

Inhibition of Cell Wall Synthesis: Certain derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[3]

Structure-Activity Relationship (SAR)

The antimicrobial potency of dimethoxybenzene derivatives is intricately linked to their structural features:

-

Position of Methoxy Groups: The relative positions of the two methoxy groups on the benzene ring influence the molecule's polarity and ability to interact with microbial targets.

-

Nature and Position of Other Substituents: The presence of additional functional groups, such as halogens, hydroxyl groups, or alkyl chains, can significantly modulate the antimicrobial activity. For instance, the introduction of a hydroxyl group can enhance the compound's ability to form hydrogen bonds with target enzymes.[1]

-

Overall Lipophilicity: A balanced lipophilicity is crucial for effective antimicrobial activity, allowing the compound to penetrate the microbial cell membrane without being excessively retained in the lipid bilayer.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values of selected dimethoxybenzene derivatives against various microbial strains.

| Compound/Derivative | Target Organism(s) | MIC (µg/mL) | MKC (µg/mL) | Reference |

| N-(4-methoxybenzyl)undec-10-enamide | S. aureus | 125 | 125 | [2] |

| C. albicans | 125 | 250 | [2] | |

| A. niger | 125 | 250 | [2] | |

| (9Z,12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | S. aureus | 31.25 | 62.5 | [2] |

| E. coli | 62.5 | 125 | [2] | |

| P. aeruginosa | 125 | 125 | [2] | |

| C. albicans | 31.25 | 62.5 | [2] | |

| A. niger | 62.5 | 62.5 | [2] | |

| N-(4-methoxybenzyl)oleamide | S. aureus | 62.5 | 125 | [2] |

| E. coli | 125 | 125 | [2] | |

| C. albicans | 62.5 | >250 | [2] | |

| A. niger | 125 | >250 | [2] | |

| Itraconazole | Acremonium sp. | 0.06-32 | - | [4] |

| Alternaria sp. | 0.03-2 | - | [4] | |

| Aspergillus flavus | 0.03-1 | - | [4] | |

| Aspergillus fumigatus | 0.03-32 | - | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of dimethoxybenzene derivatives.

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare a stock solution of the dimethoxybenzene derivative in methanol and perform serial dilutions to obtain a range of concentrations. Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a microplate or cuvette, add a specific volume of each compound dilution to a fixed volume of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-inflammatory Effects: Modulation of a Key Signaling Pathway

Chronic inflammation is a hallmark of many debilitating diseases. Dimethoxybenzene derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [5]

The NF-κB Signaling Pathway and Its Inhibition

The NF-κB pathway is a central regulator of the inflammatory response. [6]In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. [6]This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. [5] Dimethoxybenzene derivatives can exert their anti-inflammatory effects by targeting key components of this pathway. Evidence suggests that some derivatives can inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of NF-κB. [5][6]

Caption: Modulation of the NF-κB signaling pathway by dimethoxybenzene derivatives.

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds. [7][8]Carrageenan injection induces an acute inflammatory response characterized by swelling, which can be quantified over time.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Acclimatization: Male Wistar rats are acclimatized to laboratory conditions for at least one week.

-

Compound Administration: The test dimethoxybenzene derivative is administered, typically intraperitoneally (i.p.) or orally, at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin. [7]3. Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.

Anticancer Properties: Inducing Programmed Cell Death

Dimethoxybenzene derivatives have demonstrated significant potential as anticancer agents, with their activity often linked to the induction of apoptosis (programmed cell death) in cancer cells. [9]

Molecular Mechanisms of Apoptosis Induction

Apoptosis is a tightly regulated process that can be initiated through two main pathways:

-

The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8 and subsequent executioner caspases.

-

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which in turn activates the executioner caspases. [10] Dimethoxybenzene derivatives can induce apoptosis by modulating the expression of key proteins in both pathways, such as upregulating pro-apoptotic proteins (e.g., Bax, Bad) and downregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL). [9]The inhibition of the NF-κB pathway, which often promotes cell survival, is also a key mechanism by which these compounds can sensitize cancer cells to apoptosis.

Caption: Induction of apoptosis by dimethoxybenzene derivatives.

Quantitative Anticancer Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various dimethoxybenzene derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N'-E-benzylidene benzohydrazide derivatives | UM-UC-3, MDA-MB-231 | 2.80 - >200 | [3] |

| 4-methoxy hydrazone derivatives | K-562 | 0.04 | [3] |

| BV-173 | ~0.04 | [3] | |

| SaOS-2 | < 2 | [3] | |

| Compound 2 (from Trichoderma lixii) | A549 (Lung) | 0.7 | [2] |

| HCT116 (Colon) | 1.8 | [2] | |

| SNU638 (Stomach) | 3.6 | [2] | |

| K562 (Leukemia) | 1.2 | [2] | |

| 2-arylamino-5-aryl-1,3,4-thiadiazole with 3,4,5-trimethoxyphenyl group | MCF-7 (Breast) | 6.6 | [11] |

| Fluorophenyl derivative of 1,3,4-thiadiazole | MCF-7 (Breast) | 54.1 | [12] |

| 3,6-diunsaturated 2,5-diketopiperazine derivative 11 | A549 (Lung) | 1.2 | [13] |

| HeLa (Cervical) | 0.7 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxybenzene derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Synthesis of Biologically Active Dimethoxybenzene Derivatives

The synthesis of novel dimethoxybenzene derivatives is a critical aspect of drug discovery. A variety of synthetic strategies can be employed to generate diverse libraries of compounds for biological screening.

Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

A common synthetic route involves a three-step process: [14]

-

Esterification: 3,4-Dimethoxybenzoic acid is esterified, for example, using methanol in the presence of sulfuric acid, to yield the corresponding methyl ester.

-

Hydrazinolysis: The methyl ester is then treated with hydrazine hydrate in ethanol to form the hydrazide derivative.

-

Condensation: Finally, the hydrazide is condensed with various aromatic aldehydes to produce the target N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.

Synthesis of Methoxy Dibenzofluorene Derivatives

Polycyclic aromatic compounds containing the dimethoxybenzene moiety can be synthesized through a one-pot operation involving: [15][16]

-

Alkylation

-

Cyclodehydration

-

Aromatization

Further derivatization can be achieved through reactions such as aromatic nitration, catalytic hydrogenation, and coupling reactions. [15][16]

Synthesis of Fatty Acid Derived 4-Methoxybenzylamides

These antimicrobial agents can be synthesized by coupling a fatty acid with 4-methoxybenzylamine using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). [1]

Concluding Remarks and Future Directions

Dimethoxybenzene derivatives represent a versatile and highly promising scaffold for the development of new therapeutic agents. Their diverse biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, underscore their potential to address a wide range of unmet medical needs. The structure-activity relationship studies highlighted in this guide provide a rational basis for the design of more potent and selective derivatives.

Future research in this field should focus on:

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these derivatives will provide a deeper understanding of their mechanisms of action and facilitate the development of more targeted therapies.

-

In Vivo Efficacy and Pharmacokinetic Studies: While in vitro studies have demonstrated significant promise, further in vivo investigations are crucial to evaluate the efficacy, safety, and pharmacokinetic profiles of these compounds.

-

Combinatorial Chemistry and High-Throughput Screening: The synthesis and screening of large, diverse libraries of dimethoxybenzene derivatives will accelerate the discovery of new lead compounds with improved pharmacological properties.

-

Development of Drug Delivery Systems: Formulating these derivatives into advanced drug delivery systems could enhance their bioavailability, target specificity, and therapeutic efficacy.